3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiadiazine ring system and the piperazine ring would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to undergo reactions with acids and electrophiles. The benzothiadiazine ring might also undergo various reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially influencing its solubility and distribution in the body .科学的研究の応用
Neuropharmacology and Neurotransmitter Modulation
The presence of a piperazine ring in this compound suggests its potential applications in neuropharmacological research. Specifically, it may act as a modulator of neurotransmitter activity. Further investigations could explore its effects on neuronal signaling pathways, receptor interactions, and synaptic transmission .
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters (ENTs) play crucial roles in nucleotide synthesis, adenosine regulation, and chemotherapy. Previous studies have shown that 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione (also known as FPMINT ) is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1. The compound’s structure-activity relationship (SAR) reveals key features necessary for inhibitory effects on both ENT1 and ENT2. Notably, halogen substitution near the piperazine ring and specific modifications to the benzene moiety play critical roles in its activity. Compound 3c, an analogue of FPMINT, emerges as a potent, irreversible, and non-competitive inhibitor of ENTs .
Antifungal Activity
While not directly related to the compound’s original design, some derivatives of this class have been evaluated for antifungal activity. For instance, certain analogues displayed fungicidal effects against Candida galibrata strains. However, more targeted investigations are needed to explore this potential application further .
Synthetic Chemistry and Trifluoromethylation
The synthesis of previously unknown compounds related to this class involves intriguing chemistry. For instance, one-pot synthetic sequences, including g-C3N4-catalyzed heterogeneous photochemical trifluoromethylation, have been employed to obtain derivatives. These synthetic methodologies contribute to the broader field of synthetic organic chemistry .
Chemical Biology and Drug Design
Given the compound’s unique structure and inhibitory properties, it could serve as a valuable scaffold for chemical biology studies. Researchers may explore its interactions with cellular targets, protein binding sites, and potential therapeutic applications. Additionally, computational approaches, such as molecular docking analysis, can provide insights into its binding modes and selectivity .
Medicinal Chemistry and Drug Development
The compound’s selective inhibition of ENTs, especially ENT2, suggests potential applications in drug development. Researchers could investigate its effects on nucleoside-based therapies, cancer treatment, and adenosine-related disorders. Rational modifications guided by SAR studies may lead to optimized derivatives with improved pharmacological profiles .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N4O3S/c22-15-3-1-2-4-17(15)28-9-11-29(12-10-28)20(30)8-7-19-26-16-13-14(21(23,24)25)5-6-18(16)33(31,32)27-19/h1-6,13H,7-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBRZVHWOGEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。